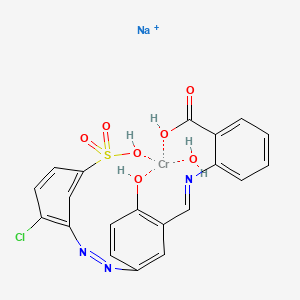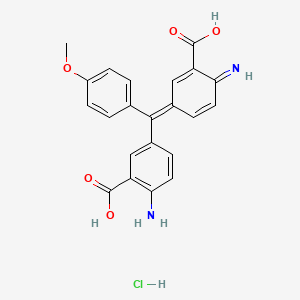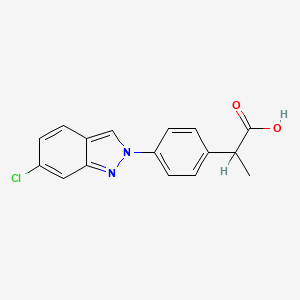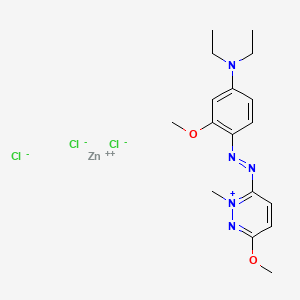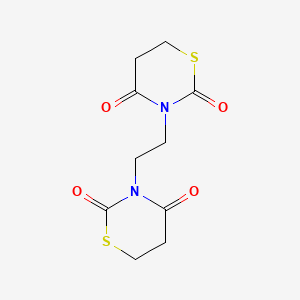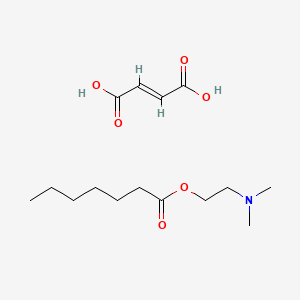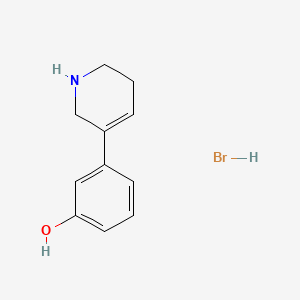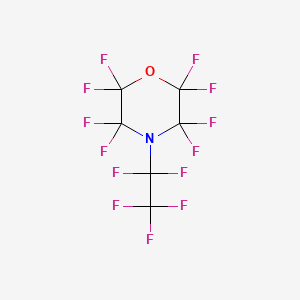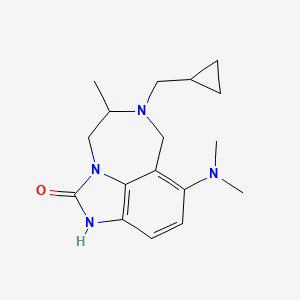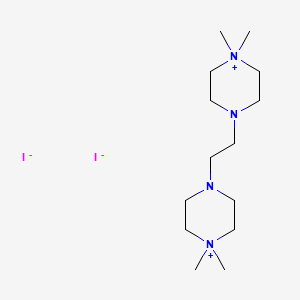
Piperazinium, 4,4'-ethylenebis(1,1-dimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) is a chemical compound with the molecular formula C14H32N4I2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) typically involves the reaction of piperazine with ethylene dibromide, followed by methylation and subsequent iodination. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Types of Reactions:
Oxidation: Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where one of the iodide ions is replaced by another nucleophile, such as a hydroxide ion or an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, amines; reactions may be performed in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazinium compounds.
Aplicaciones Científicas De Investigación
Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparación Con Compuestos Similares
- Piperazine-1,4-diium iodide
- 1,1-Dimethyl-4-phenylpiperazinium iodide
Comparison: Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) is unique due to its specific structure, which includes two piperazine rings connected by an ethylene bridge and methyl groups on the nitrogen atoms. This structure imparts distinct chemical and physical properties compared to other similar compounds. For instance, its iodide ions make it more reactive in substitution reactions compared to other piperazine derivatives that may contain different counterions.
Propiedades
Número CAS |
109438-05-3 |
|---|---|
Fórmula molecular |
C14H32I2N4 |
Peso molecular |
510.24 g/mol |
Nombre IUPAC |
4-[2-(4,4-dimethylpiperazin-4-ium-1-yl)ethyl]-1,1-dimethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C14H32N4.2HI/c1-17(2)11-7-15(8-12-17)5-6-16-9-13-18(3,4)14-10-16;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
KLSPPSSCVKCYSY-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCN(CC1)CCN2CC[N+](CC2)(C)C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


